molecular formula C14H14Br2N2O2 B15171968 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine CAS No. 920752-33-6

2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine

Cat. No.: B15171968
CAS No.: 920752-33-6
M. Wt: 402.08 g/mol
InChI Key: XAHAMFYEJSSJCU-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, and a 2,4-dimethoxyphenylmethyl group attached to the nitrogen atom at the 4 position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the 2,4-dimethoxyphenylmethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and the 2,4-dimethoxyphenylmethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-nitroaniline: Similar in structure but with a nitro group instead of the 2,4-dimethoxyphenylmethyl group.

    2,6-Dibromo-4-bromomethylpyridine: Contains an additional bromomethyl group.

    2,6-Dibromo-4-methylpyridine: Lacks the 2,4-dimethoxyphenylmethyl group.

Uniqueness

2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine is unique due to the presence of both bromine atoms and the 2,4-dimethoxyphenylmethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

920752-33-6

Molecular Formula

C14H14Br2N2O2

Molecular Weight

402.08 g/mol

IUPAC Name

2,6-dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine

InChI

InChI=1S/C14H14Br2N2O2/c1-19-11-4-3-9(12(7-11)20-2)8-17-10-5-13(15)18-14(16)6-10/h3-7H,8H2,1-2H3,(H,17,18)

InChI Key

XAHAMFYEJSSJCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC(=NC(=C2)Br)Br)OC

Origin of Product

United States

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